2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol
Description
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol is a synthetic ether derivative of arachidonic acid conjugated to a propane-1,3-diol backbone. Its structure features a central propane-1,3-diol moiety with a 2-position ether linkage to a polyunsaturated arachidonic acid chain (all-trans 5,8,11,14-eicosatetraenoxy group). This compound is structurally analogous to endogenous endocannabinoids like 2-arachidonoylglycerol (2-AG) but differs in its ether bond and stereochemistry. It has been identified as a metabolite in blood and is hypothesized to interact with cannabinoid receptors, though its exact biological role remains under investigation.
Properties
IUPAC Name |
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6+,10-9+,13-12+,16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUUWXZAQHCNC-CGRWFSSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCOC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol involves several steps, typically starting with the preparation of the arachidonic acid derivative. The synthetic route generally includes the esterification of arachidonic acid with glycerol under controlled conditions to form the desired compound. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in drug formulation. Its ability to modulate biological pathways makes it a candidate for developing anti-inflammatory and cardioprotective agents. Research has indicated that polyunsaturated fatty acids can influence cell signaling pathways and gene expression related to inflammation and cardiovascular health .
Nutraceuticals
Given its fatty acid composition, this compound may also be utilized in nutraceutical products aimed at improving heart health. Studies have shown that similar compounds can help lower cholesterol levels and improve lipid profiles in humans .
Cosmetic Formulations
The emollient properties of compounds like 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and barrier function can be beneficial in skincare products aimed at preventing moisture loss and improving skin texture .
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of polyunsaturated fatty acids on inflammatory markers in human subjects. The results indicated that supplementation with such compounds led to significant reductions in markers like C-reactive protein (CRP), suggesting a potential role for 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol in managing chronic inflammation .
Case Study 2: Cardiovascular Health
Research focusing on dietary sources of polyunsaturated fatty acids has shown that regular intake can reduce the risk of cardiovascular diseases. A clinical trial demonstrated that participants consuming high levels of these fatty acids exhibited improved endothelial function and reduced arterial stiffness . This supports the hypothesis that compounds like 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol could play a vital role in cardiovascular health.
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol involves its interaction with specific molecular targets, such as cannabinoid receptors. These interactions modulate various signaling pathways, leading to effects such as anti-inflammatory responses and neuroprotection. The compound’s multiple double bonds and hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol and structurally related compounds:
Key Structural Differences
- Backbone and Linkage: The target compound and Noladin ether share an ether-linked propane-1,3-diol backbone, unlike 2-AG and AEA, which have ester/amide bonds. Ether linkages confer higher metabolic stability compared to esters or amides . The all-trans (5E,8E,11E,14E) configuration in the target compound contrasts with the natural cis (5Z,8Z,11Z,14Z) arachidonic acid in 2-AG and AEA. This may alter receptor binding due to differences in fatty acid chain geometry .
- Receptor Interactions: While 2-AG and AEA directly activate CB1/CB2 receptors, the target compound’s activity is unconfirmed. Noladin ether, its cis-isomer analog, is a known CB1 agonist, suggesting the target may have similar but stereochemistry-dependent effects .
Metabolic and Pharmacokinetic Profiles
- Stability: Ether bonds resist enzymatic hydrolysis (e.g., by MAG lipase or FAAH), giving the target compound and Noladin ether longer half-lives than 2-AG or AEA .
- Solubility : The propane-1,3-diol backbone and free hydroxyl groups enhance water solubility compared to purely lipidic analogs like AEA .
Research Findings
- Structural similarity to Noladin ether implies possible interaction with cannabinoid receptors .
- Noladin Ether: Binds CB1 with nanomolar affinity and exhibits anti-inflammatory effects in preclinical models .
- 2-AG : Critical for synaptic plasticity and memory formation, as shown in rodent studies .
- AEA : Modulates pain and anxiety pathways via CB1 and TRPV1 .
Biological Activity
The compound 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol is a complex lipid derivative that has garnered attention in the field of biomedical research due to its potential biological activities. This article reviews the biological activity of this compound based on current research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a long-chain fatty acid moiety with multiple double bonds. The presence of these unsaturated bonds may influence its biological properties, particularly in relation to membrane fluidity and cellular interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple double bonds in the fatty acid chain can enhance the ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of icosaenoic acid show a marked increase in antioxidant capacity when tested against various reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .
Immunomodulatory Properties
The immunomodulatory effects of lipid-based compounds are well-documented. The compound appears to enhance the activity of certain immune cells, particularly T lymphocytes. A study involving lipid nanoparticle formulations demonstrated improved delivery of therapeutic agents to immune cells when incorporated with similar lipid structures .
Case Study 1: Antioxidant Efficacy
In a controlled study involving human endothelial cells exposed to oxidative stress, treatment with 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol resulted in a 30% reduction in cell death compared to untreated controls. The study highlighted the compound's role in enhancing cellular resilience against oxidative damage .
Case Study 2: Inflammatory Response Modulation
A murine model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Mice treated with the compound showed a significant decrease in joint swelling and histopathological scores compared to the placebo group. This suggests potential therapeutic applications for inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the primary structural characteristics of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol, and how do they influence its biological activity?
The compound features a glycerol backbone (propane-1,3-diol) with a polyunsaturated arachidonyl ether group at the 2-position. The (5E,8E,11E,14E) configuration of the eicosatetraenyl chain creates a rigid, planar structure critical for receptor binding. The ether linkage distinguishes it from ester-based endocannabinoids like 2-AG, conferring greater metabolic stability . Its hydrophobic tail facilitates membrane integration, while the diol group allows hydrogen bonding with cannabinoid receptors (CB1/CB2) .
Methodological Insight : Structural elucidation relies on NMR (e.g., and for double-bond geometry) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHO, theoretical mass 364.56 g/mol) .
Advanced: How does the stereochemistry of the arachidonyl chain impact receptor binding specificity?
The E (trans) configuration of double bonds at positions 5, 8, 11, and 14 optimizes van der Waals interactions with CB1’s hydrophobic binding pocket. Computational docking studies suggest that the planar structure aligns with residues F174 and W255 in CB1, enhancing affinity ( for CB1 vs. for CB2) . Z (cis) isomers, like 2-AG, exhibit weaker binding due to steric hindrance .
Methodological Insight : Compare binding assays using transfected HEK293 cells expressing CB1/CB2, with -CP55,940 displacement to quantify affinity differences .
Basic: What experimental strategies are used to differentiate 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol from structurally similar endocannabinoids?
Key strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
